Aromatase Inhibition: Isolimonexic Acid (IC50 = 25.60 μM) vs. Obacunone (IC50 = 28.04 μM)
Isolimonexic acid inhibits aromatase with an IC50 of 25.60 μM [1], which is approximately 9% more potent than the structurally related limonoid obacunone (IC50 = 28.04 μM) when tested under comparable in vitro enzyme assay conditions. Both compounds were evaluated in the same aromatase inhibition assay system.
| Evidence Dimension | Aromatase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 25.60 μM |
| Comparator Or Baseline | Obacunone: 28.04 μM |
| Quantified Difference | ~9% lower IC50 (more potent) |
| Conditions | In vitro aromatase enzyme assay |
Why This Matters
This modest but measurable difference in aromatase inhibition potency may influence selection for estrogen-dependent breast cancer research where minimizing aromatase activity is desired.
- [1] Kim, J., Jayaprakasha, G. K., & Patil, B. S. (2013). Limonoids and their anti-proliferative and anti-aromatase properties in human breast cancer cells. Food & Function, 4(2), 258-265. PMID: 23117440 View Source
